Epoprostenol sodium

Catalog No.
S527295
CAS No.
61849-14-7
M.F
C20H31NaO5
M. Wt
352.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epoprostenol sodium

CAS Number

61849-14-7

Product Name

Epoprostenol sodium

IUPAC Name

sodium;(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate

Molecular Formula

C20H31NaO5

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C20H32O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24);/q;+1/p-1/b11-10+,15-8+;/t14-,16+,17+,18+,19-;/m0./s1

InChI Key

LMHIPJMTZHDKEW-XQYLJSSYSA-M

SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O)O.[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

Epoprostanol, Epoprostenol, Epoprostenol Sodium, Epoprostenol Sodium Salt, (5Z,9alpha,11alpha,13E,15S)-Isomer, Flolan, Prostacyclin, Prostaglandin I(2), Prostaglandin I2, Veletri

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O)O.[Na+]

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)[O-])/O2)O)O.[Na+]

Description

The exact mass of the compound Epoprostenol sodium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Prostaglandins - Prostaglandins I. It belongs to the ontological category of prostaglandin carboxylic acid anion in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Pulmonary Arterial Hypertension Research

Epoprostenol sodium is a well-established treatment for PAH, a progressive and life-threatening condition characterized by high blood pressure in the arteries supplying the lungs. Research has explored its effectiveness in improving hemodynamics (blood flow), exercise capacity, and overall quality of life in PAH patients []. Studies are ongoing to investigate its long-term effects, combination therapies with other medications, and its role in preventing disease progression [, ].

Renal Research

Epoprostenol sodium's vasodilatory properties have made it a subject of research in kidney function. Studies have explored its potential to improve blood flow and glomerular filtration rate (GFR), a measure of kidney function, in patients with renal disease []. Additionally, research is investigating its role in protecting the kidneys from ischemic injury, which occurs when blood flow is restricted [].

Other Areas of Research

Epoprostenol sodium's antiplatelet and anti-inflammatory properties are being explored in various research areas. Studies are investigating its potential role in:

  • Vascular diseases: such as atherosclerosis and peripheral artery disease [].
  • Graft preservation: to improve the survival of transplanted organs [].
  • Cancer research: focusing on its anti-tumor and anti-angiogenic properties [].

Origin and Significance:

Epoprostenol sodium is a synthetic derivative of prostacyclin (prostaglandin I2), a naturally occurring hormone-like substance in the body [, ]. Prostacyclin plays a crucial role in regulating blood vessel tone and preventing platelet aggregation []. Epoprostenol sodium mimics these actions, making it a valuable tool in managing PAH, a condition characterized by high blood pressure in the arteries supplying the lungs [].


Molecular Structure Analysis

Epoprostenol sodium has a complex molecular structure with several key features:

  • Core Structure: It contains a cyclopentane ring fused with a furan ring, forming the core structure characteristic of prostacyclins [].
  • Functional Groups: The molecule possesses several functional groups, including a hydroxyl group (OH), a carboxylic acid group (COOH), and a double bond. These groups contribute to its biological activity [].
  • Asymmetric Carbons: Epoprostenol sodium has multiple asymmetric carbon centers, resulting in stereoisomers. The specific stereoisomer used in the drug (5R,6aS-configuration) is crucial for its therapeutic effect [].
Note

Due to the complexity of the structure, a detailed chemical diagram cannot be included here. However, resources like PubChem [] provide a visual representation of the molecule.


Chemical Reactions Analysis

Synthesis:

Decomposition:

Epoprostenol sodium is a highly unstable molecule that readily undergoes hydrolysis (breakdown by water) at physiological pH []. This necessitates continuous infusion through a catheter for effective treatment.

Other Relevant Reactions:


Physical And Chemical Properties Analysis

  • Molecular Formula: C20H31NaO5 []
  • Molecular Weight: 374.45 g/mol []
  • Physical State: White to off-white powder (as supplied) []
  • Melting Point: Not applicable (decomposes before melting) []
  • Boiling Point: Not applicable (decomposes before boiling) []
  • Solubility: Soluble in water and ethanol []
  • Stability: Highly unstable in solution, decomposes rapidly at physiological pH []

Epoprostenol sodium acts primarily by relaxing blood vessels (vasodilation) in the lungs. This reduces pulmonary arterial pressure and improves blood flow to the lungs, easing the workload on the heart []. The vasodilation effect is mediated by stimulating prostacyclin receptors on smooth muscle cells in the blood vessel walls. Additionally, epoprostenol sodium inhibits platelet aggregation, which may further contribute to improved blood flow [].

Toxicity

Epoprostenol sodium can cause various side effects, including headache, jaw pain, nausea, diarrhea, and flushing []. In severe cases, it can lead to low blood pressure, excessive bleeding, and cramps.

Flammability

Epoprostenol sodium is not flammable [].

Reactivity

The drug is highly unstable and decomposes readily in solution []. It should be handled with care following specific guidelines provided by the manufacturer.

Data

Detailed information on toxicity and side effects can be found in the prescribing information for Flolan [].

Purity

>98% (or refer to the Certificate of Analysis)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4K04IQ1OF4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Epoprostenol Sodium is the sodium salt form of epoprostenol, a synthetic prostacyclin, a member of the family of prostaglandins, with vasodilatory and anticoagulant activity. Epoprostenol sodium directly simulates prostaglandin receptors in arterial vascular smooth muscle, thereby causing vasodilatation. This agent also inhibits platelet aggregation by antagonizing platelet glycoprotein (GP) IIb/IIIa receptors, thereby preventing thrombus formation.

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

B - Blood and blood forming organs
B01 - Antithrombotic agents
B01A - Antithrombotic agents
B01AC - Platelet aggregation inhibitors excl. heparin
B01AC09 - Epoprostenol

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Prostacyclin
PTGIR [HSA:5739] [KO:K04263]

Pictograms

Irritant

Irritant

Other CAS

61849-14-7

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Saito Y, Nakamura K, Akagi S, Sarashina T, Ejiri K, Miura A, Ogawa A,
2: Chin KM, Badesch DB, Robbins IM, Tapson VF, Palevsky HI, Kim NH, Kawut SM,
3: Tamura Y, Ono T, Fukuda K, Satoh T, Sasayama S. Evaluation of a new
4: Nicolas LB, Gutierrez MM, Dingemanse J. Comparative pharmacokinetic,
5: Lambert O, Bandilla D. Stability and preservation of a new formulation of
6: Lambert O, Bandilla D, Iyer R, Witchey-Lakshmanan L, Palepu N. Stability and
7: Carlton LD, Schmith VD, Brouwer KL. Intravenous epoprostenol sodium does not
8: Caruana RJ, Smith MC, Clyne D, Crow JW, Zinn JM, Diehl JH. Controlled study of
9: Reele SB, Miller OV, Spillers C, Gorman RR. The effects of continuous
10: Yamamoto K, Sakata R, Iguro Y, Ueno T, Ueno M, Ueno T. Intraoperative
11: von Heymann C, Hagemeyer E, Kastrup M, Ziemer S, Proquitté H, Konertz WF,
12: Kawabe M, Hagiwara A, Yoshino H, Miyashita K, Nakanishi T, Sano M, Tamano S,
13: Castro PF, Bourge RC, McGiffin DC, Benza RL, Fan P, Pinkard NB, McGoon MD.
14: Kiernan FJ, Kluger J, Regnier JC, Rutkowski M, Fieldman A. Epoprostenol

Explore Compound Types